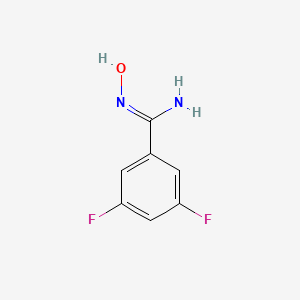

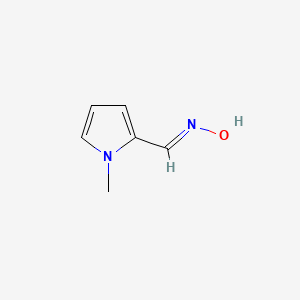

2-Methoxypyridine-3,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

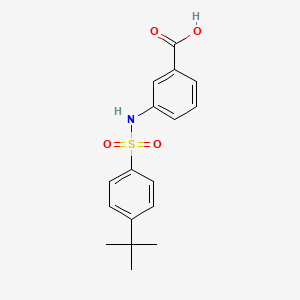

The InChI code for 2-Methoxypyridine-3,4-diamine is 1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) . The compound has a linear formula of C6H9N3O .Physical And Chemical Properties Analysis

2-Methoxypyridine-3,4-diamine is a colorless to yellow solid. It is stored in a dark place, sealed in dry, at 2-8°C .Aplicaciones Científicas De Investigación

Catalytic Stereoselective Dearomatization of Pyridines

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Methoxypyridine is used in the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones . These are important structural motifs due to their synthetic versatility and vast presence in a variety of alkaloids and bioactive molecules .

- Methods of Application : This approach involved the synergistic use of copper(I) catalysis, Grignard reagents, and a strong Lewis acid (BF 3 ·Et 2 O), which interacted with the nitrogen atom of 2-methoxypyridine to enhance its electrophilicity in situ, eliminating the need for the formation of a pyridinium ion .

- Results/Outcomes : This method allowed for the creation of chiral δ-lactam derivatives with excellent stereoselectivity .

Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA

- Scientific Field : Biochemistry .

- Application Summary : 2-Methoxypyridine has been evaluated as a cationic thymidine mimic in the A-T base pair of DNA and peptide nucleic acid (PNA) . This is part of the development of nucleic acid base pair analogues that use new modes of molecular recognition, which is important for fundamental research and practical applications .

- Methods of Application : DNA and PNA sequences containing the new 2-methoxypyridine nucleobase were synthesized and studied using UV thermal melting and NMR spectroscopy .

- Results/Outcomes : Despite a decrease in thermal stability, NMR structural studies showed that the 2-methoxypyridine-A base pair formed the expected protonated base pair at pH 4.3 . This demonstrates the feasibility of cationic unnatural base pairs .

Synthesis of 3,4,6-Trisubstituted 2-Pyridones

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Methoxypyridine is used in the synthesis of 3,4,6-trisubstituted 2-pyridones . These compounds are important due to their presence in a variety of natural products and pharmaceuticals .

- Methods of Application : The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides . Using 1,4-diazabicyclo [2,2,2]octane (DABCO), as an efficient catalyst, and upon refluxing in ethanol was achieved high yield of pyridones .

- Results/Outcomes : This method allowed for the creation of 3,4,6-trisubstituted 2-pyridones with high yield .

Safety And Hazards

Propiedades

IUPAC Name |

2-methoxypyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIFNSSQKVRCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436137 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-3,4-diamine | |

CAS RN |

33631-04-8 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

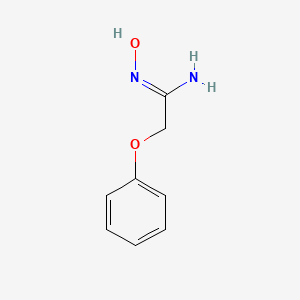

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)